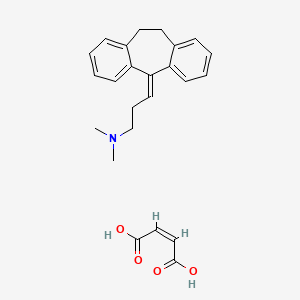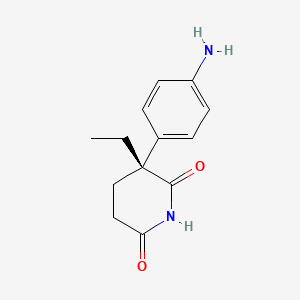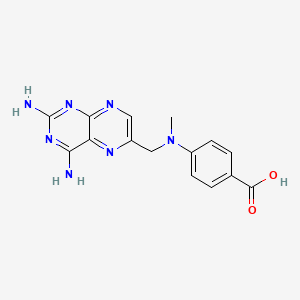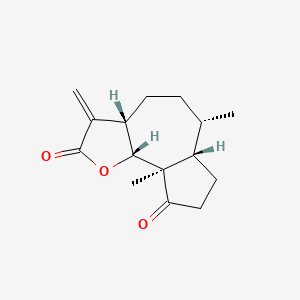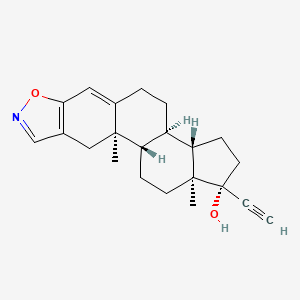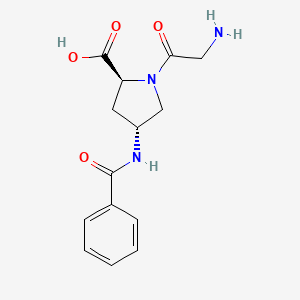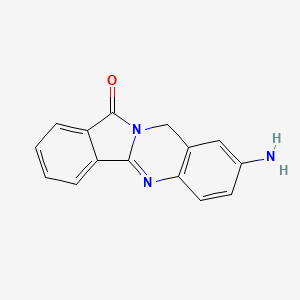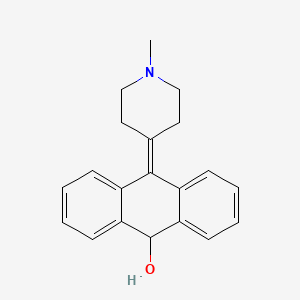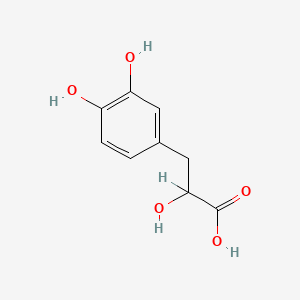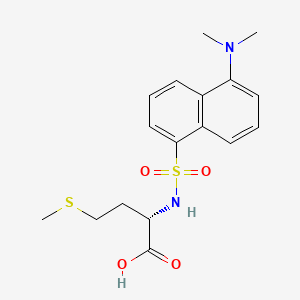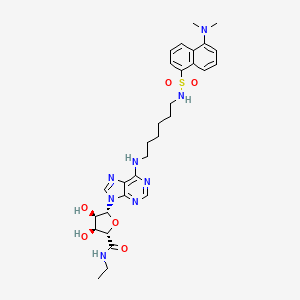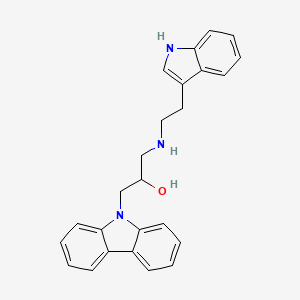
1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(9H-carbazol-9-yl)-propan-2-ol
Übersicht
Beschreibung
1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(9H-carbazol-9-yl)-propan-2-ol, or 1-((2-IEA)CP), is an indole-containing molecule with a carbazole ring. It is a synthetic compound that has been used in a variety of scientific research applications, including in vivo and in vitro studies. It is a relatively new compound, and its uses are still being explored.
Wissenschaftliche Forschungsanwendungen
Schiff Base Formation and Computational Studies
One study involved the synthesis of a Schiff base by condensing 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde, resulting in compounds with potential applications in molecular electrostatic potential (MEP), Mulliken charge analysis, and structure optimization studies. These are analyzed using TOF-MS, UV-vis, FT-IR, and NMR techniques, indicating their potential in materials science and computational chemistry (Warad et al., 2018).
Determination in Fuels
Another application focuses on the determination of nitrogen-containing polycyclic aromatic compounds, including carbazoles, in diesel and gas oil. This study utilized reverse-phase high-performance liquid chromatography with fluorimetric detection, highlighting the compound's relevance in environmental analysis and fuel quality assessment (Cunha et al., 2016).
Anti-Inflammatory Activity
Research on novel indole derivatives, including those structurally related to the specified compound, has shown promising anti-inflammatory activities with a lower ulcerogenic liability compared to traditional medicines, indicating potential therapeutic applications (Verma et al., 1994).
Synthesis and Adrenolytic Activity
The synthesis and evaluation of certain indole derivatives for their electrocardiographic, antiarrhythmic, and hypotensive activities, as well as their adrenolytic properties, have been documented. This research suggests potential applications in cardiovascular disease treatment (Groszek et al., 2009).
Catalytic Alkylation
Catalytic alkylation studies involving cycloalkaneindoles and tetrahydro-γ-carboline with 9-oxiranylmethylcarbazole have been performed, leading to the formation of compounds with potential applications in organic synthesis and drug development (Sokolov et al., 2016).
Polymorphism in Pharmaceuticals
Research on the polymorphism of carvedilol, a compound structurally related to the specified molecule, has implications in pharmaceutical formulation and the development of drug delivery systems, indicating the importance of structural analysis in enhancing drug efficacy and stability (Yathirajan et al., 2007).
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-[2-(1H-indol-3-yl)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c29-19(16-26-14-13-18-15-27-23-10-4-1-7-20(18)23)17-28-24-11-5-2-8-21(24)22-9-3-6-12-25(22)28/h1-12,15,19,26-27,29H,13-14,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWMTSMUQJNHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(9H-carbazol-9-yl)-propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



